1-[4-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
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Description
1-[4-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C16H23ClN2O4S and its molecular weight is 374.9g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Some derivatives of 1,2,4-triazole, which are structurally related to 1-[4-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, have been synthesized and shown to possess antimicrobial activities. These compounds were effective against various test microorganisms, indicating their potential in antimicrobial applications (Bektaş et al., 2010).
Crystal Structure Analysis
The crystal structure of related compounds, such as 1-Piperonylpiperazinium 4-chlorobenzoate, has been studied. These studies provide valuable insights into the molecular conformations and interactions of such compounds, which are crucial for understanding their chemical behavior and potential applications (Kavitha et al., 2014).
Analgesic and Anti-inflammatory Activities
Derivatives of benzoxazolinone and piperazine, similar in structure to the compound , have exhibited significant analgesic and anti-inflammatory activities. These compounds have shown higher effectiveness than traditional drugs like aspirin and indomethacin, without inducing gastric ulceration (Palaska et al., 1993).
Potential in HIV-1 Infection Prevention
Studies on methylbenzenesulfonamide and its derivatives, which are structurally related to the compound, have revealed their potential as antagonists in the prevention of human HIV-1 infection. This suggests possible applications in antiviral research and therapy (Cheng De-ju, 2015).
Antitumor Agents
Compounds structurally related to this compound have been studied as potential antitumor agents. These studies involve the synthesis and structural characterization of such compounds, which provide insights into their potential therapeutic applications in cancer treatment (Hakobyan et al., 2020).
Properties
IUPAC Name |
1-[4-(5-chloro-4-methyl-2-propoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-4-9-23-15-10-12(2)14(17)11-16(15)24(21,22)19-7-5-18(6-8-19)13(3)20/h10-11H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSJTDXYLKMNLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.